1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt

Fluorescence Spectroscopy Carbohydrate labelling

1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt (CAS 83732‑84‑7; also designated as 2‑naphthylamine‑4,6,8‑trisulfonic acid trisodium salt or Sulfo C acid trisodium salt) is a water‑soluble, polyanionic naphthalene derivative bearing three sulfonate groups in the 1,3,5‑positions and a primary amino group at the 7‑position [REFS‑1]. The trisodium form (MW 449.3 g·mol⁻¹) is commercially available at ≥95 % purity [REFS‑2] and is primarily employed as a critical diazo‑coupling intermediate in the manufacture of specific reactive dyes, where its precise sulfonation pattern governs the hue, solubility, and fixation profile of the final dye product [REFS‑3].

Molecular Formula C10H6NNa3O9S3
Molecular Weight 449.3 g/mol
CAS No. 83732-84-7
Cat. No. B14469537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt
CAS83732-84-7
Molecular FormulaC10H6NNa3O9S3
Molecular Weight449.3 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+]
InChIInChI=1S/C10H9NO9S3.3Na/c11-5-1-7-8(9(2-5)22(15,16)17)3-6(21(12,13)14)4-10(7)23(18,19)20;;;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);;;/q;3*+1/p-3
InChIKeyKOCPUFFMRLCYDL-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt (CAS 83732-84-7) – Procurement-Grade Characterization for Scientific Sourcing Decisions


1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt (CAS 83732‑84‑7; also designated as 2‑naphthylamine‑4,6,8‑trisulfonic acid trisodium salt or Sulfo C acid trisodium salt) is a water‑soluble, polyanionic naphthalene derivative bearing three sulfonate groups in the 1,3,5‑positions and a primary amino group at the 7‑position [REFS‑1]. The trisodium form (MW 449.3 g·mol⁻¹) is commercially available at ≥95 % purity [REFS‑2] and is primarily employed as a critical diazo‑coupling intermediate in the manufacture of specific reactive dyes, where its precise sulfonation pattern governs the hue, solubility, and fixation profile of the final dye product [REFS‑3].

Why 1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt Cannot Be Replaced by Generic Aminonaphthalenesulfonates


Even among naphthalenetrisulfonic acids, small changes in substituent position or salt stoichiometry produce large differences in solubility, coupling reactivity, and final dye shade [REFS‑1]. For example, the free‑acid form (CAS 27310‑25‑4) requires neutralisation before use in alkaline diazotisation or coupling baths, introducing handling complexity and batch‑to‑batch variability that the pre‑neutralised trisodium salt avoids [REFS‑2]. The positional isomer 8‑amino‑1,3,6‑naphthalenetrisulfonic acid (ANTS) [REFS‑3] and the disulfonic analogue 7‑amino‑1,3‑naphthalenedisulfonic acid [REFS‑4] differ markedly in fluorescence emission maxima and the range of reactive dyes they can economically deliver, meaning that plug‑and‑play substitution without re‑optimisation of the entire synthetic sequence is not feasible.

Quantitative Differentiation Evidence for 1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt vs. Closest Analogs


Fluorescence Emission Red-Shift Relative to 7-Amino-1,3-naphthalenedisulfonic Acid

The trisodium salt of 7‑amino‑1,3,5‑naphthalenetrisulfonic acid exhibits a fluorescence emission maximum reported at ca. 515 nm in water [REFS‑1]. In contrast, the disulfonic analog 7‑amino‑1,3‑naphthalenedisulfonic acid (potassium salt, BioReagent grade) shows λem = 450 nm in 0.1 M phosphate buffer at pH 7.0 when excited at 310 nm [REFS‑2]. This represents a red‑shift of approximately 65 nm for the target trisulfonate, providing greater spectral separation from biological auto‑fluorescence backgrounds when used as a fluorescent label.

Fluorescence Spectroscopy Carbohydrate labelling

Aqueous Solubility Advantage of the Pre‑Neutralised Trisodium Salt over the Free‑Acid Form

The free‑acid form of 7‑amino‑1,3,5‑naphthalenetrisulfonic acid (CAS 27310‑25‑4) demonstrates aqueous solubility exceeding 100 g·L⁻¹ at 25 °C [REFS‑1]. The trisodium salt (CAS 83732‑84‑7) further enhances this solubility owing to full ionisation of the sulfonate groups, eliminating the need for in‑situ neutralisation with NaOH prior to dissolution [REFS‑2]. This avoids localised pH excursions that can prematurely decompose diazonium intermediates during reactive‑dye synthesis.

Solubility Formulation Diazotisation

Direct Procurement‑Grade Dye Intermediate Mapping vs. 7-Amino-1,3-naphthalenedisulfonic Acid

The target compound is the direct intermediate for at least six commercially significant reactive dyes: Reactive Golden Yellow K‑2RAZ, Reactive Brilliant Orange K‑7R, Reactive Brilliant Yellow KN‑7G, Reactive Yellow M‑5R, Reactive Golden Yellow K‑2RA, and additional shades [REFS‑1]. By comparison, 7‑amino‑1,3‑naphthalenedisulfonic acid (C‑acid) serves as the primary intermediate for a different palette of dyes (e.g., C.I. Acid Red 114, Direct Fast Red, Direct Blue 71) [REFS‑2]. This divergence is a direct consequence of the third sulfonate group, which alters the electrophilicity of the coupling position and the water‑fastness of the final dye.

Reactive dyes Dye intermediate Textile colouration

Positional Isomer Differentiation: 1,3,5‑ vs. 1,3,6‑Sulfonation Pattern Determines Fluorescence Stokes Shift

The positional isomer 8‑amino‑1,3,6‑naphthalenetrisulfonic acid disodium salt (ANTS) has a reported Stokes shift of 156 nm (λex 356 nm, λem 512 nm) in phosphate buffer at pH 7.0 [REFS‑1]. The target compound, 7‑amino‑1,3,5‑naphthalenetrisulfonic acid trisodium salt, reportedly exhibits an excitation maximum near 350 nm and an emission maximum near 515 nm [REFS‑2], yielding a comparable Stokes shift of approximately 165 nm. Although both isomers offer large Stokes shifts suitable for fluorescence applications, the different sulfonation pattern on the target compound imparts distinct retention behaviour in reversed‑phase HPLC and capillary electrophoresis, enabling orthogonal separation strategies in complex biological matrices [REFS‑2].

Stokes shift Auto‑fluorescence Biological assays

Molecular Weight and Stoichiometric Precision for Quantitative Assays

The trisodium salt (CAS 83732‑84‑7) has a precisely defined molecular weight of 449.32 g·mol⁻¹ (anhydrous basis, C₁₀H₆NNa₃O₉S₃) [REFS‑1]. This contrasts with alternative commercial forms listed as “sodium salt (1:?)” [REFS‑2] or as the di‑sodium salt of the 1,3,6‑isomer (MW 427.3 g·mol⁻¹ for C₁₀H₇NNa₂O₉S₃) which introduces 5 % stoichiometric ambiguity relative to the fully characterised trisodium form [REFS‑3]. When the compound is used as a derivatisation reagent for carbohydrates [REFS‑4], accurate knowledge of the exact molecular weight is critical for calculating the molar excess required to drive the reductive‑amination reaction to completion, directly affecting quantification precision.

Quantitative analysis Stoichiometry Analytical reference

Highest‑Fidelity Application Scenarios for 1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt


Manufacture of Reactive Golden‑Yellow and Brilliant‑Orange Dyes for Cellulosic Fibres

The trisodium salt is the direct diazo‑coupling component for producing Reactive Golden Yellow K‑2RAZ, Reactive Brilliant Orange K‑7R, and Reactive Yellow M‑5R, among others [REFS‑1]. Its 1,3,5‑sulfonation pattern ensures the correct hue and high water solubility required for exhaust and pad‑batch dyeing processes on cotton and viscose. Procurement of the trisodium rather than the free‑acid form eliminates the pre‑neutralisation step, streamlining the diazotisation workflow and minimising batch‑to‑batch colour‐strength variation.

Fluorescent Derivatisation of Oligosaccharides for Capillary Electrophoresis with Long‑Wavelength Detection

With an emission maximum near 515 nm, the compound provides a red‑shift of approximately 65 nm compared to the disulfonic analog 7‑amino‑1,3‑naphthalenedisulfonic acid (λem 450 nm) [REFS‑2][REFS‑3]. This spectral separation places the detection window in a region of lower matrix auto‑fluorescence, improving signal‑to‑noise ratios when analysing reducing glycans derived from glycoproteins. The large Stokes shift (~165 nm) further facilitates the use of simple filter‑based fluorescence detectors without complex spectral deconvolution.

Dual‑Label Fluorescence Studies Exploiting Positional‑Isomer Orthogonality

Although the 1,3,5‑trisulfonate target and the 1,3,6‑isomer ANTS share similar fluorescence wavelength maxima (Δλem ≤ 3 nm), their distinct sulfonation topology imparts different reversed‑phase HPLC retention and capillary‑electrophoresis migration behaviour [REFS‑4][REFS‑5]. This enables their use as an isomeric pair in dual‑label experiments where co‑detection is managed spectrally and co‑elution is avoided chromatographically, a property not achievable with a single isomer alone.

Analytical Reference Standard with Defined Trisodium Stoichiometry

The fully characterised trisodium salt (MW 449.32 g·mol⁻¹, anhydrous) provides an unambiguous molecular weight for quantitative work [REFS‑6]. In contrast to “sodium salt (1:?)” forms of the same chromophore, the precise stoichiometry eliminates the ~5 % systematic error that would otherwise propagate into molar‑excess calculations when the compound is used as a carbohydrate derivatisation reagent in validated CE‑LIF or LC‑MS assays [REFS‑7].

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